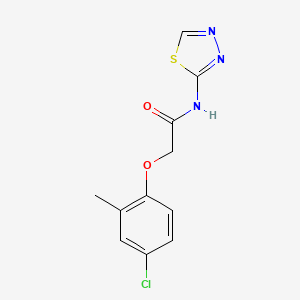
1-(1-piperidinylacetyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-piperidinylacetyl)-2-pyrrolidinone, also known as N-phenylacetyl-L-prolylglycine ethyl ester (PAGE), is a nootropic compound that has gained popularity in recent years due to its cognitive-enhancing properties. It is a derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA) and is structurally similar to piracetam, another popular nootropic compound.
Mécanisme D'action
The exact mechanism of action of 1-(1-piperidinylacetyl)-2-pyrrolidinone is not fully understood. However, it is believed to work by increasing the release of acetylcholine, a neurotransmitter that is essential for learning and memory. It may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-(1-piperidinylacetyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. It may also increase the activity of antioxidant enzymes, which can help protect the brain from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-piperidinylacetyl)-2-pyrrolidinone in lab experiments is its cognitive-enhancing properties. It can be used to improve memory, learning, and attention in animal models, which can help researchers better understand the underlying mechanisms of these processes. However, one limitation of using this compound is that its effects may be dose-dependent, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 1-(1-piperidinylacetyl)-2-pyrrolidinone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, further research is needed to better understand the underlying mechanisms of its cognitive-enhancing properties.
Méthodes De Synthèse
The synthesis of 1-(1-piperidinylacetyl)-2-pyrrolidinone involves the condensation of 1-(1-piperidinylacetyl)-2-pyrrolidinoneyl-L-prolylglycine with ethyl chloroformate in the presence of triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
1-(1-piperidinylacetyl)-2-pyrrolidinone has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-piperidin-1-ylacetyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10-5-4-8-13(10)11(15)9-12-6-2-1-3-7-12/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVILFLIIQLUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Piperidinylacetyl)-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)



![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)


![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)